1-Benzyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea

Description

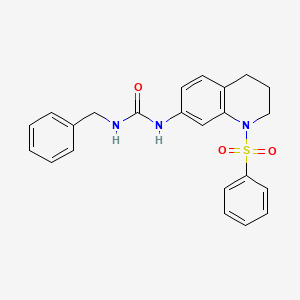

1-Benzyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a urea derivative characterized by a benzyl group attached to the urea nitrogen and a 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl moiety. The benzyl substituent distinguishes it from related compounds, which may feature alternative aromatic or alkyl groups (e.g., dimethoxybenzyl or phenethyl).

Properties

IUPAC Name |

1-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-benzylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O3S/c27-23(24-17-18-8-3-1-4-9-18)25-20-14-13-19-10-7-15-26(22(19)16-20)30(28,29)21-11-5-2-6-12-21/h1-6,8-9,11-14,16H,7,10,15,17H2,(H2,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSUJGHRPZPSPMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NC(=O)NCC3=CC=CC=C3)N(C1)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea typically begins with the preparation of the tetrahydroquinoline core. This is often achieved through a cyclization reaction involving aniline derivatives and aldehydes. Subsequent steps involve the introduction of the phenylsulfonyl group through sulfonylation, followed by the attachment of the benzyl group via benzylation. The final step involves urea formation through the reaction of the intermediate with isocyanate under controlled conditions.

Industrial Production Methods

Industrial production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and catalyst choice to maximize yield and purity. Continuous flow reactors and advanced separation techniques, including chromatography, are often employed to ensure high efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea undergoes various chemical reactions, including:

Oxidation: Can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atoms in the tetrahydroquinoline ring.

Substitution: Nucleophilic or electrophilic substitutions are feasible on both the benzyl and phenylsulfonyl groups.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

Oxidation can lead to sulfone or sulfoxide derivatives. Reduction may yield amines or secondary alcohols, and substitution reactions can produce a wide array of derivatives with modified functional groups.

Scientific Research Applications

1-Benzyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea has a broad range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Its structural features make it a candidate for studying molecular interactions and enzyme inhibition.

Industry: May be used in the development of advanced materials or as a catalyst in specific chemical reactions.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets. The benzyl and phenylsulfonyl groups provide binding specificity, while the tetrahydroquinoline core can participate in various biological interactions. The exact pathways and targets can vary depending on the specific application, but often involve binding to active sites in enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-Benzyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea with two closely related analogs from the evidence:

† Estimated based on substituent differences (see Notes).

Structural and Functional Analysis

- Substituent Effects: The benzyl group in the target compound provides moderate lipophilicity, balancing membrane permeability and solubility. In contrast, the 3,4-dimethoxybenzyl group in Compound introduces polar methoxy groups, which may improve aqueous solubility but reduce passive diffusion across biological membranes.

- Electronic Properties: Methoxy groups in Compound act as electron donors, which could influence π-π stacking or hydrogen bonding in target interactions. The benzyl group in the target compound lacks such substituents, relying instead on its aromatic ring for van der Waals interactions .

Research Findings and Implications

Hypothesized Pharmacological Profiles

While specific activity data for the target compound is absent in the provided evidence, structural comparisons suggest:

- Target Binding : The benzyl group’s compact size may allow better fit into sterically restricted binding sites compared to bulkier substituents like 3,4-dimethoxybenzyl .

Biological Activity

1-Benzyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a urea linkage with a benzyl group and a phenylsulfonyl-substituted tetrahydroquinoline moiety. The synthesis of similar compounds has been explored in various studies, often focusing on the incorporation of different substituents to enhance biological activity. For example, derivatives of tetrahydroquinoline have shown promising antibacterial and anticancer properties .

Table 1: Structural Characteristics

| Component | Description |

|---|---|

| Urea Group | Essential for biological activity |

| Benzyl Group | Enhances lipophilicity and bioavailability |

| Tetrahydroquinoline Moiety | Central to pharmacological effects |

| Phenylsulfonyl Group | Contributes to target specificity and potency |

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that tetrahydroquinoline derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways such as AKT/mTOR .

Mechanisms of Action:

- Induction of apoptosis via mitochondrial pathways.

- Inhibition of cell proliferation by targeting specific kinases.

- Modulation of the tumor microenvironment.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar derivatives have demonstrated effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Neuroprotective Effects

Recent studies suggest potential neuroprotective effects of tetrahydroquinoline derivatives. They may exert protective actions against neurodegenerative diseases by modulating oxidative stress and inflammation pathways .

Study 1: Anticancer Activity Evaluation

In a preclinical study, a series of tetrahydroquinoline derivatives were tested for their cytotoxic effects on human glioma cells. The results indicated that certain modifications to the phenylsulfonyl group significantly enhanced cytotoxicity while maintaining low toxicity levels in normal cells.

Study 2: Antimicrobial Efficacy Assessment

A comparative study evaluated the antimicrobial efficacy of several tetrahydroquinoline derivatives against MRSA. The compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting its potential as a novel antimicrobial agent.

Q & A

Q. How can researchers optimize the synthetic yield of 1-Benzyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea?

- Methodological Answer : The synthesis involves coupling 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine with benzyl isocyanate under anhydrous conditions. Key parameters include:

- Solvent Selection : Use dimethylformamide (DMF) or dichloromethane (DCM) to enhance reactivity .

- Temperature Control : Maintain 0–5°C during coupling to minimize side reactions.

- Catalysis : Add a catalytic amount of 4-dimethylaminopyridine (DMAP) to accelerate urea bond formation .

- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are essential for verifying the benzyl, phenylsulfonyl, and tetrahydroquinoline moieties. Key signals include:

- Benzyl Protons : δ 4.3–4.5 ppm (CH group).

- Sulfonyl Group : δ 7.5–8.1 ppm (aromatic protons adjacent to SO) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] at m/z 462.18) .

- X-ray Crystallography : Resolve torsional angles between the sulfonyl group and tetrahydroquinoline ring (e.g., 47.0–56.4°) to validate spatial arrangement .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound be resolved in different assay systems?

- Methodological Answer : Discrepancies often arise from assay conditions or target specificity. For example:

- Target Selectivity : If the compound shows activity against TRPM3 in one study but not RORγt in another , perform competitive binding assays with known agonists/inhibitors (e.g., CIM0216 for TRPM3) to rule off-target effects .

- Cellular Context : Use isogenic cell lines (e.g., HEK293 vs. Jurkat) to assess receptor expression levels impacting activity .

- Data Normalization : Include internal controls (e.g., β-galactosidase reporters) to standardize readouts across experiments .

Q. What strategies are recommended for improving the compound’s metabolic stability in preclinical studies?

- Methodological Answer :

- Metabolite Identification : Incubate the compound with liver microsomes (human/rat) and analyze via LC-MS/MS to identify vulnerable sites (e.g., sulfonyl group hydrolysis) .

- Structural Modifications :

- Introduce electron-withdrawing groups (e.g., fluorine) on the benzyl ring to reduce oxidative metabolism.

- Replace the urea linker with a bioisostere (e.g., carbamate) if enzymatic cleavage is observed .

- Pharmacokinetic Profiling : Monitor half-life (t) and clearance in rodent models after oral administration .

Q. How can researchers address crystallization challenges for X-ray diffraction studies?

- Methodological Answer :

- Solvent Screening : Use vapor diffusion with mixed solvents (e.g., DCM/methanol) to induce slow crystal growth .

- Temperature Gradients : Gradually reduce temperature from 25°C to 4°C over 72 hours.

- Additive Screening : Add 1% polyethylene glycol (PEG 4000) to improve crystal lattice packing .

Example crystal Space group P1, a = 13.516 Å, b = 14.193 Å, c = 14.987 Å, β = 70.151° .

Safety and Handling

Q. What safety protocols are essential for handling this compound in vitro?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation of fine particles .

- Spill Management : Neutralize spills with activated carbon and dispose as hazardous waste .

- First Aid : In case of skin contact, wash with soap/water for 15 minutes; seek medical attention if irritation persists .

Data Contradiction Analysis

Q. Why might this compound exhibit varying potency in enzymatic vs. cell-based assays?

- Methodological Answer :

- Membrane Permeability : Assess logP values (e.g., calculated logP = 3.2) to determine if poor permeability limits cellular uptake .

- Protein Binding : Measure free fraction via equilibrium dialysis; high serum protein binding (>90%) can reduce effective concentration .

- Metabolic Interference : Co-incubate with cytochrome P450 inhibitors (e.g., ketoconazole) to test for metabolic inactivation in cell assays .

Comparative Structural Analysis

Q. How does the substitution pattern on the tetrahydroquinoline ring influence bioactivity?

- Methodological Answer :

- Electron-Donating Groups : Methoxy groups at position 6 increase solubility but may reduce receptor affinity (e.g., IC shifts from 120 nM to 450 nM) .

- Bulkier Substituents : Fluorine at position 8 enhances metabolic stability but may sterically hinder target binding .

- Quantitative Structure-Activity Relationship (QSAR) : Use molecular docking (e.g., AutoDock Vina) to correlate substituent size/polarity with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.